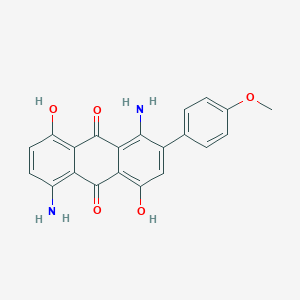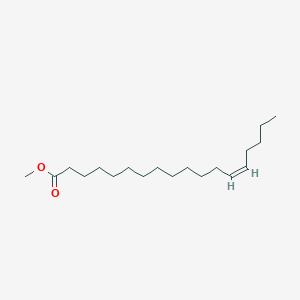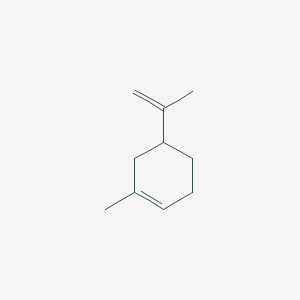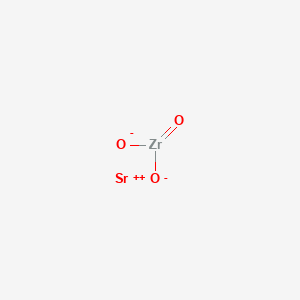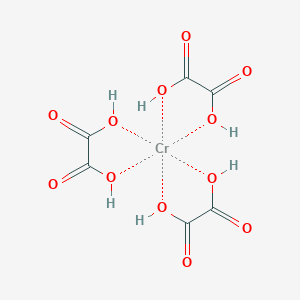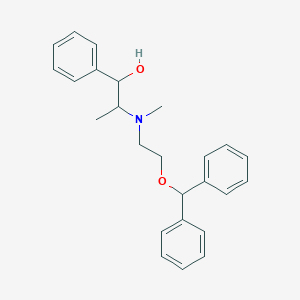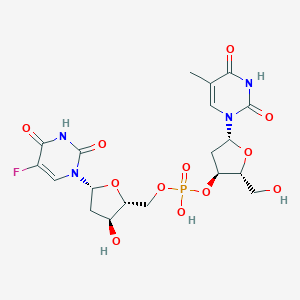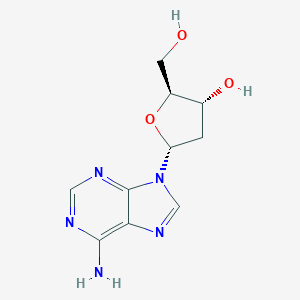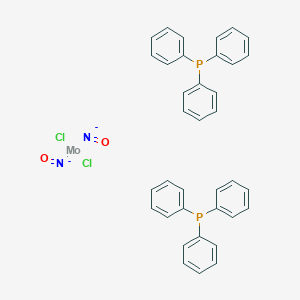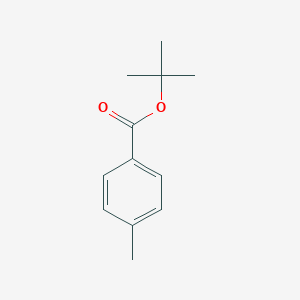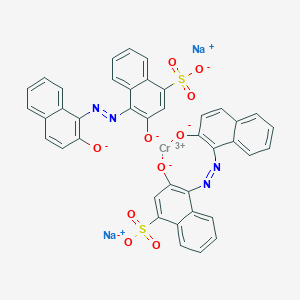
Acid Blue 161
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 161 is a complex organometallic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for biological samples due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials
Wirkmechanismus
Acid Blue 161, also known as Disazo or Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate, is a synthetic azo dye with considerable molecular complexity. This compound is highly stable and resistant to different types of treatments .
Target of Action
The primary targets of this compound are the azo bonds (–N=N–) linked to aromatic rings (benzene and/or naphthalene), along with functional groups (–NH2, –OH, –COOH, NO2, –Cl and –SO3) . These targets are present in the textile industry’s wastewater, which is one of the largest generators of colored liquid effluent .
Mode of Action
this compound interacts with its targets through microbiological treatments and oxidative processes . These treatments can transform recalcitrant substances into substances with low toxicity . The microbiological discoloration treatments are carried out using the filamentous fungus Aspergillus terreus and the yeast Saccharomyces cerevisiae .
Biochemical Pathways
The affected biochemical pathways involve the degradation of the azo bonds in this compound. The degradation process is facilitated by the action of the filamentous fungus Aspergillus terreus and the yeast Saccharomyces cerevisiae . These organisms help in transforming the recalcitrant substances into substances with low toxicity .
Pharmacokinetics
The compound’s bioavailability is influenced by the effectiveness of the microbiological and electrochemical/microbiological discoloration treatments .
Result of Action
The result of this compound’s action is the discoloration of the dye solution. All treatments tested were effective at discoloring the this compound dye solution . Moreover, the systems composed of the fungus A. terreus were more efficient and exhibited lower acute toxicity .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of wastewater from the textile industry. The concentration of these compounds in wastewater produced by the industry ranges from 5 to 1500 mg L−1 . The compound is resistant to moisture, light, and other external agents .
Biochemische Analyse
Biochemical Properties
Acid Blue 161 interacts with various biomolecules in its biochemical reactions. It has been studied for its dye removal capacity by biosorption and biodegradation from filamentous fungi Aspergillus niger and Aspergillus terreus . The interactions with these fungi result in the decolorization of the dye, reducing its toxicity .
Cellular Effects
The effects of this compound on cells are primarily observed in its interactions with microbial cells, such as those of the fungi Aspergillus niger and Aspergillus terreus . These fungi are capable of biosorbing and biodegrading this compound, which can influence their metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzymes present in the fungi Aspergillus niger and Aspergillus terreus . The fungi metabolize the dye, leading to its decolorization and reduction in toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The dye’s decolorization by the fungi Aspergillus niger and Aspergillus terreus increases over time, with significant decolorization observed at the end of the treatment period .
Metabolic Pathways
This compound is involved in the metabolic pathways of the fungi Aspergillus niger and Aspergillus terreus . These fungi metabolize the dye, leading to its decolorization and reduction in toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily observed in its interactions with microbial cells, such as those of the fungi Aspergillus niger and Aspergillus terreus . These fungi are capable of biosorbing and biodegrading this compound .
Subcellular Localization
It is known that the dye can be biosorbed and biodegraded by the fungi Aspergillus niger and Aspergillus terreus, suggesting that it may interact with various subcellular components within these organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the diazotization of anthranilic acid followed by coupling with resorcinol. The resulting product is then further coupled with diazotized 5-aminonaphthalene-1-sulfonic acid and chelated with chromium(3+) . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes continuous monitoring and adjustment of reaction parameters to maintain product quality .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the oxidation state of chromium, affecting the compound’s stability and reactivity.
Substitution: Substitution reactions can occur at the sulfonate or diazenyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to control the pH .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different chromate species, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Blue 193: Another chromium-based dye with similar color properties.
Disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate: A compound with a similar structure but different substituents.
Uniqueness
What sets Acid Blue 161 apart is its unique combination of diazenyl and sulfonate groups, which provide distinct color properties and reactivity. The presence of chromium(3+) further enhances its stability and versatility in various applications .
Eigenschaften
CAS-Nummer |
12392-64-2 |
|---|---|
Molekularformel |
C40H22CrN4Na2O10S2- |
Molekulargewicht |
880.7 g/mol |
IUPAC-Name |
disodium;chromium(3+);3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H14N2O5S.Cr.2Na/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2*1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-6 |
InChI-Schlüssel |
LCZPIYCNOWJWPQ-UHFFFAOYSA-H |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |
Key on ui other cas no. |
12392-64-2 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
19154-31-5 (Parent) |
Synonyme |
Acid Blue 193 Acid Blue 193, disodium salt Acid Blue 193, trisodium salt |
Herkunft des Produkts |
United States |
Q1: What is the basic structure of a disazo dye?
A1: Disazo dyes are characterized by the presence of two azo groups (-N=N-) in their molecular structure. These azo groups are typically linked to aromatic rings, which contribute to the dye's color.
Q2: Can you provide the molecular formula and weight of Acid Blue 161?
A2: this compound has the molecular formula C30H16CrN4Na2O8S2 and a molecular weight of 710.57 g/mol.
Q3: What spectroscopic techniques are used to characterize disazo dyes like this compound?
A3: Researchers commonly utilize techniques like UV-Vis spectroscopy, IR spectroscopy, and NMR (1H and 13C) to elucidate the structure of these dyes. [, , , , , ] UV-Vis spectroscopy helps determine the wavelengths of maximum absorption, providing insights into color properties. IR spectroscopy reveals information about functional groups present in the molecule. NMR spectroscopy provides detailed insights into the arrangement of atoms within the molecule.
Q4: How does the structure of a disazo dye influence its solubility?
A4: The presence of specific substituents greatly influences the solubility of disazo dyes. For instance, introducing perfluorobutyl groups enhances solubility in liquid crystal solvents. [] The type of ester group (monoesterdisazo, diesterdisazo, or trisazo) also affects solubility. []
Q5: What are the key factors affecting the stability of disazo dyes?
A5: Factors such as light exposure, pH, temperature, and the presence of oxidizing or reducing agents can influence dye stability. Researchers have explored incorporating specific chemical groups to enhance stability. [, , , , ] For example, the introduction of electron-withdrawing groups in the coupler component of disazo dyes can lead to increased light fastness. []
Q6: What are the common applications of disazo dyes?
A6: Disazo dyes, including this compound, find applications in various industries, including: * Textiles: Dyeing natural and synthetic fibers like polyester, nylon, silk, and cotton. [, , ] * Inks: Used in printing inks for various applications. [, ] * Plastics: Coloration of polymers, although their use has declined due to concerns about toxicity at high temperatures. [] * Liquid Crystal Displays: Certain disazo dyes with high order parameters are used in guest-host liquid crystal displays. [, ]
Q7: How does the structure of a disazo dye affect its color properties?
A7: The specific arrangement of aromatic rings, substituents, and the azo groups themselves influence the wavelengths of light absorbed by the dye molecule, thus dictating its color. For example, electron-donating groups tend to shift the absorption maximum towards longer wavelengths (bathochromic shift), resulting in deeper colors. [, , ]
Q8: What are the environmental concerns associated with disazo dyes?
A8: The release of disazo dyes into water bodies poses a significant environmental concern due to their potential toxicity and persistence. [, ] Researchers are actively exploring effective methods for the degradation of these dyes in wastewater, including advanced oxidation processes and biodegradation using fungi. [, ]
Q9: What methods are being investigated for the degradation of disazo dyes in wastewater?
A9: Various advanced oxidation processes, such as the use of UV light-activated TiO2-based photocatalysts and Fenton's reagent (H2O2/Fe2+), have shown promise in degrading disazo dyes in aqueous solutions. [, ] Additionally, the use of white rot fungi is being explored for biodegradation of these dyes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


